Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate
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Overview
Description
Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate is a chemical compound with the molecular formula C7H5BClF4K. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate typically involves the reaction of 2-chloro-5-fluoro-3-methylphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate can be compared with other trifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .
Properties
IUPAC Name |
potassium;(2-chloro-5-fluoro-3-methylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF4.K/c1-4-2-5(10)3-6(7(4)9)8(11,12)13;/h2-3H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHQBCIYOCIFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1Cl)C)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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